molecular formula C22H19N5O2 B11097230 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline

4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline

Cat. No.: B11097230
M. Wt: 385.4 g/mol
InChI Key: PECSPWVVIIKURM-ZVHZXABRSA-N
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Description

2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzaldehyde group substituted with two methoxy groups at the 2 and 4 positions, a pyridyl group, and a quinazolinyl hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2,4-dimethoxybenzaldehyde. This intermediate can be synthesized by reacting 2,4-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) under controlled conditions .

The next step involves the formation of the hydrazone derivative. This is achieved by reacting 2,4-dimethoxybenzaldehyde with 2-(4-pyridyl)-4-quinazolinyl hydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxybenzyl hydrazine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHOXYBENZALDEHYDE 1-[2-(4-PYRIDYL)-4-QUINAZOLINYL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-pyridin-4-ylquinazolin-4-amine

InChI

InChI=1S/C22H19N5O2/c1-28-17-8-7-16(20(13-17)29-2)14-24-27-22-18-5-3-4-6-19(18)25-21(26-22)15-9-11-23-12-10-15/h3-14H,1-2H3,(H,25,26,27)/b24-14+

InChI Key

PECSPWVVIIKURM-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

Origin of Product

United States

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